molecular formula C5H10 B146552 2-Methyl-2-butene CAS No. 513-35-9

2-Methyl-2-butene

Cat. No.: B146552
CAS No.: 513-35-9
M. Wt: 70.13 g/mol
InChI Key: BKOOMYPCSUNDGP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ozone is commonly used as a reagent.

    Alkylation: Supported phosphoric acid is used as a catalyst.

    Ultraviolet Irradiation: Ultraviolet light is the primary condition.

Major Products:

    Oxidation: Formation of various oxidation products.

    Alkylation: Formation of alkylated thiophenes.

    Ultraviolet Irradiation: Formation of trimethylene oxides.

Comparison with Similar Compounds

  • 2-Methyl-1-butene
  • 3-Methyl-1-butene
  • 1,1,2-Trimethylethylene

Comparison: 2-Methyl-2-butene is unique due to its trisubstituted olefin structure, which makes it more stable compared to its monosubstituted counterparts like 2-Methyl-1-butene . This stability is advantageous in various chemical reactions, making it a preferred choice in industrial applications.

Properties

IUPAC Name

2-methylbut-2-ene
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InChI

InChI=1S/C5H10/c1-4-5(2)3/h4H,1-3H3
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InChI Key

BKOOMYPCSUNDGP-UHFFFAOYSA-N
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Canonical SMILES

CC=C(C)C
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Molecular Formula

C5H10
Record name 2-METHYL-2-BUTENE
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Related CAS

28265-98-7
Record name 2-Butene, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID8027165
Record name 2-Methyl-2-butene
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Molecular Weight

70.13 g/mol
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Physical Description

2-methyl-2-butene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless volatile liquid with a disagreeable odor; [HSDB] Colorless liquid; bp 35-38 deg C; [MSDSonline]
Record name 2-METHYL-2-BUTENE
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Boiling Point

37.5-38.5 °C
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Flash Point

less than 20 °F (NFPA, 2010), -17.8 °C
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Solubility

Practically insol in water; miscible with alcohol, ether, Insoluble in water; Soluble in ethanol, ethyl ether, benzene
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Density

0.66 @ 15 °C/4 °C
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Vapor Density

2.4 (AIR= 1)
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Vapor Pressure

468.0 [mmHg], 468 mm Hg @ 25 °C
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Color/Form

LIQUID AT ROOM TEMPERATURE, Colorless volatile liquid

CAS No.

513-35-9
Record name 2-METHYL-2-BUTENE
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Melting Point

-133.61 °C
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Synthesis routes and methods I

Procedure details

In the described apparatus runs were carried out using a C5 -cut containing 8.5 w% iso-amylene (2-methyl-butene-1 and 2-methyl-butene-2), 4.250 g/h of C5 -cut were charged through line 10 into reactor stage 13, and 205 g/h of methanol (methanol/isoamylene mole ratio 1.24:1) were charged through line 14, 15, 16, LHSV approx. 2.5 g/h. Using the pumps 20 and 27 the recycle stream was maintained, as before, at 20 1/h each. The reaction pressure was 10 bar, the temperature was 60° C. Under these conditions a 90% conversion of iso-amylene into tert. amyl methyl ether (TAME) was obtained. In the reactor effluent a DME content of 200 ppm was observed.
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Synthesis routes and methods II

Procedure details

In a first reactor R1, 1-butene, 2-butene and isobutene are reacted in the presence of the metathesis catalyst of the present invention to give propene, 2-pentene and 2-methyl-2-butene. For this purpose, a raffinate I stream is fed to the reactor. The reactor is followed by a distillation column D1 at the top of which propene and ethene formed as by-product are removed. Unreacted raffinate I is taken off at the middle offtake. Some of it may: also be returned to the reactor R1 (not shown in FIG. 1). 2-Pentene, 2-methyl-2-butene and 3-hexene formed as by-product as well as high boilers are taken off at the bottom of D1. The bottoms are then fed together with added ethene to a reactor R2 which again contains a metathesis catalyst of the present invention. In this reactor R2, the reaction of 2-pentene and 2-methyl-2-butene with ethene to give 1-butene, isobutene and propene takes place. The reaction product from reactor R2 is fed to a distillation column D2 at the top of which propene and unreacted ethene are taken off. 1-Butene and isobutene formed are taken off at the middle offtake and at least sore is preferably returned to the reactor R1. Unreacted 2-pentene, 2-methyl-2-butene and also, as by-products, 3-hexene and high boilers are obtained at the bottom of D2. These are preferably returned to the reactor R2. The mixtures of propene and by-product ethene taken off at the top of D1 and D2 are fractionated in a further distillation column D3. Ethene is obtained at the top of D3 and this is preferably returned to the reactor R2 (not shown in FIG. 1), or discharged as co-cracker feed. The propene obtained at the bottom of D3 is the desired reaction product of the process of the present invention. D1 and D2 are designed such that a low-boiling phase, in particular a C2/3 phase comprising ethene and propene, is taken off at the top of the column. C4 streams, in particular butenes and butanes, are taken off as intermediate-boiling phase. As bottoms, C≧5-hydrocarbons are discharged.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-butene
Reactant of Route 2
2-Methyl-2-butene
Reactant of Route 3
2-Methyl-2-butene
Reactant of Route 4
2-Methyl-2-butene
Reactant of Route 5
2-Methyl-2-butene
Reactant of Route 6
2-Methyl-2-butene
Customer
Q & A

Q1: What is the molecular formula and weight of 2-methyl-2-butene?

A1: this compound has a molecular formula of C5H10 and a molecular weight of 70.13 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Spectroscopic studies on this compound have focused on its vibrational modes. Infrared spectroscopy reveals characteristic C-H stretching vibrations corresponding to out-of-plane methyl C-H (a), in-plane methyl C-H (s), and olefinic C-H (l) bonds.

Q3: Is this compound soluble in liquid argon? What are the implications?

A3: Yes, this compound exhibits limited solubility in liquid argon, approximately 9 ± 5 ppm at 100 K. This solubility information is relevant for understanding cryogenic processes and potential applications.

Q4: How does the pressure affect the combustion of this compound?

A4: Increasing pressure enhances the laminar flame speed of this compound/air mixtures. This effect is more pronounced near stoichiometric ratios. Kinetic modeling suggests that pressure variations impact H and OH radical concentrations, thereby influencing flame speed.

Q5: Can this compound be used to produce other valuable chemicals?

A5: Yes, this compound can be selectively cracked over ZSM-5 zeolite catalysts to produce ethylene and propylene, essential building blocks for various chemical industries. This process offers a route to valorize a by-product of deep catalytic cracking.

Q6: How does the structure of ZSM-5 zeolite affect its performance in this compound cracking?

A6: Engineering the crystal properties of ZSM-5 zeolites significantly impacts their lifetime and selectivity in this compound cracking. The presence of mesopores, specifically external surface area, plays a crucial role in enhancing catalyst stability during the reaction.

Q7: Can this compound be used in the synthesis of tertiary ethers?

A7: Yes, this compound, along with its isomer 2-methyl-1-butene, reacts with methanol to produce tert-amyl methyl ether (TAME). TAME is a valuable octane enhancer in gasoline. This reaction is typically catalyzed by acidic ion exchange resins.

Q8: What are the kinetic considerations in the synthesis of tert-amyl methyl ether (TAME) using this compound?

A8: The kinetics of TAME synthesis, using both 2-methyl-1-butene and this compound as reactants, is best described by a Langmuir-Hinshelwood type model. This model suggests that the reaction rate is controlled by the surface reaction between adsorbed alcohol, ether, and isoamylenes.

Q9: How does the reaction temperature influence the equilibrium of TAME synthesis using this compound?

A9: The equilibrium conversion of TAME synthesis is influenced by temperature. As temperature increases, the equilibrium shifts towards the reactants, decreasing the TAME yield. This behavior is consistent with the exothermic nature of the etherification reaction.

Q10: Have computational methods been used to study this compound?

A10: Yes, quantum chemical calculations have been employed to investigate the solvent effects on the ene reaction between 1-phenyl-1,3,4-triazolin-2,5-dione and this compound. This study provided insights into the reaction mechanism and kinetics in various solvents.

Q11: What insights did the computational study on the ene reaction involving this compound provide?

A11: The study revealed that the reaction rate correlates with the interaction energy between the reactants, which is further influenced by solvent polarity. Additionally, it showed that electron density at bond critical points, calculated using QTAIM analysis, correlates with interaction energy and vibrational frequencies.

Q12: What is a key reaction of this compound in the atmosphere?

A12: this compound readily reacts with ozone (O3) in the atmosphere. This reaction contributes to atmospheric chemistry and can influence the formation of secondary pollutants.

Q13: What are the major products formed in the ozonolysis of this compound?

A13: The ozonolysis of this compound yields acetaldehyde (CH3CHO) and acetone (CH3C(O)CH3) as the primary carbonyl products. The reaction also generates hydroxyl radicals (OH), which contribute to atmospheric oxidation processes.

Q14: What is the significance of hydroxyl radical formation in the ozonolysis of this compound?

A14: Hydroxyl radical formation is significant as these radicals are highly reactive and play a crucial role in initiating atmospheric oxidation chains. Understanding the extent of OH radical formation in such reactions is essential for modeling atmospheric chemistry and air quality.

Q15: How does the yield of hydroxyl radicals from this compound ozonolysis compare with other alkenes?

A15: Studies using 2-butanol as a scavenger indicate that the OH radical yield from this compound ozonolysis is 0.93 ± 0.14. This yield is comparable to that observed for other branched alkenes, highlighting the significance of these compounds as OH radical precursors in the atmosphere.

Q16: What is the role of cyclohexane in studying the ozonolysis of this compound?

A16: Cyclohexane acts as a scavenger for hydroxyl radicals, allowing researchers to differentiate between primary products of ozonolysis and those arising from secondary OH radical reactions. This approach helps in understanding the primary reaction pathways and product yields in ozonolysis.

Q17: Can this compound be used in organic synthesis?

A17: Yes, this compound serves as a reagent in various organic reactions, including its use in the direct, chemoselective N-tert-prenylation of indoles via C-H functionalization. This reaction offers a valuable tool for synthesizing biologically relevant molecules.

Q18: What is the significance of the palladium-catalyzed N-tert-prenylation of indoles using this compound?

A18: This reaction provides a direct and efficient method for introducing a tert-prenyl group onto the nitrogen atom of indoles. It offers advantages over traditional methods that require multiple steps and redox manipulations, highlighting the utility of this compound in complex molecule synthesis.

Q19: What is unique about the regioselectivity observed in the palladium-catalyzed N-tert-prenylation of indoles with this compound?

A19: Despite the known reactivity of indoles at the C-2 and C-3 positions, the palladium-catalyzed reaction with this compound leads to exclusive prenylation at the N-1 position. This unusual selectivity highlights the influence of the catalyst and reaction conditions on directing the reaction pathway.

Q20: Can this compound participate in dehydrogenative reactions?

A20: Yes, this compound acts as a reagent in palladium-catalyzed dehydrogenative reactions with indoles. This reaction leads to C-2 pentenylation of indoles, showcasing the versatility of this compound as a C5 building block in organic synthesis.

Q21: What are the advantages of using this compound as a C5 source in dehydrogenative pentenylation reactions?

A21: Employing this compound as the C5 source offers advantages in terms of cost-effectiveness, atom economy, and step economy compared to traditional methods that rely on pentenyl alcohols, carbonates, or halides. This highlights the potential of this compound in developing sustainable synthetic strategies.

Q22: How does the structure of this compound influence its reactivity with sulfur-centered radicals?

A22: Flash photolysis studies have shown that the addition rate constants of thiyl radicals to polyisoprenes decrease with increasing polymer chain length, suggesting a polymer chain effect on the reaction. Comparing the rate constant for polyisoprene to that for this compound suggests that the reactivity is influenced by steric factors and the availability of the double bond for radical addition.

Q23: How does this compound react with 9-anthracenecarbaldehyde under photochemical conditions?

A23: Irradiating a mixture of 9-anthracenecarbaldehyde and this compound results in the predominant formation of an oxetane product. This reaction is observed at different irradiation wavelengths, suggesting a common photochemical pathway leading to oxetane formation.

Q24: Can this compound undergo thermal decomposition? What are the products?

A24: Yes, at elevated temperatures (500-750°C), this compound undergoes thermal decomposition. The primary products of this decomposition are methane and isobutene. The reaction mechanism is believed to involve free radical chain processes.

Q25: What is the role of nitrogen in the thermal decomposition of this compound?

A25: Nitrogen acts as a diluent in the thermal decomposition of this compound, helping to control the reaction rate and prevent explosive decomposition. The use of a nitrogen/alkene ratio of 15 ensures that the reaction proceeds under controlled conditions.

Q26: What is the role of this compound in analytical chemistry?

A26: this compound can be used as a derivatizing agent for determining bromate ions in water samples. This method involves reacting bromate ions with bromide in an acidic medium to generate bromine, which then reacts with this compound. The resulting brominated derivative is then extracted and analyzed using gas chromatography with electron capture detection (GC-ECD).

Q27: What are the advantages of using this compound as a derivatizing agent for bromate analysis?

A27: The method offers several advantages, including its simplicity, speed, selectivity, and sensitivity. The use of this compound as a derivatizing agent allows for the determination of bromate ions at trace levels in water samples, making it suitable for monitoring drinking water quality.

Q28: Can this compound be used to synthesize building blocks for more complex molecules?

A28: Yes, stereochemically pure monoacetals of (E)-2-methyl-2-butene-1,4-dial can be synthesized, and these compounds are valuable C5 building blocks for constructing polyene systems, particularly in terpene synthesis. This highlights the utility of this compound as a starting material for synthesizing natural product-like structures.

Q29: How does the reactivity of this compound in radical reactions compare to that of linear alkenes?

A30: Generally, this compound exhibits higher reactivity towards radicals compared to its linear counterparts, such as 2-pentene. This difference in reactivity can be attributed to the stabilizing effect of the methyl substituents on the intermediate radicals formed during the reaction.

Q30: How does this compound contribute to the understanding of combustion processes?

A31: Studying the combustion characteristics of this compound, such as its laminar flame speed, helps in understanding the behavior of larger, branched, unsaturated hydrocarbons in combustion systems. This knowledge is valuable for optimizing engine performance and reducing emissions.

Q31: What are the key structural features of this compound that influence its reactivity?

A32: The presence of a terminal double bond and two methyl substituents at the double bond significantly influences the reactivity of this compound. These structural features enhance its reactivity towards electrophilic attack, radical addition, and thermal decomposition compared to linear alkenes.

Q32: How can the formation of halohydrins as disinfection by-products be related to this compound?

A33: this compound, often used as a stabilizer in dichloromethane (CH2Cl2), can react with residual chlorine in water samples during extraction procedures, leading to the formation of halohydrins as artifacts. This highlights the importance of considering potential side reactions and using appropriate precautions, like quenching residual chlorine, during sample preparation to avoid misinterpretation of analytical results.

Q33: How is the enthalpy of formation of radicals related to the reaction of this compound?

A34: Studying the reaction of methyl radicals with this compound allows for determining the enthalpy of formation of the resulting radical adduct, (CH3)2ĊCH(CH3)2. This information is crucial for understanding radical stability and reactivity in various chemical processes.

Q34: What insights do kinetic studies of this compound reactions provide?

A35: Kinetic investigations of reactions involving this compound, such as its etherification with alcohols or thermal decomposition, provide valuable information about reaction mechanisms, rate-determining steps, and activation energies. This knowledge is crucial for optimizing reaction conditions and designing efficient chemical processes.

Q35: How does the presence of this compound affect the photophysical properties of benzophenone within a self-assembled macrocycle?

A36: Incorporating this compound as a guest molecule within a self-assembled benzophenone bis-urea macrocycle influences the photochemical behavior of the system. Upon UV irradiation, the confined environment and potential interactions between the host and guest molecules can lead to selective oxidation of this compound, demonstrating a photocatalytic application of this system.

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